1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of piperidine and piperazine rings further enhances its chemical versatility and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving suitable piperidine derivatives.
Coupling with Piperazine: The final step involves coupling the triazolopyridazine-piperidine intermediate with piperazine derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and mechanisms.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
The uniqueness of 1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H25N7O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[4-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H25N7O2/c1-13-19-20-16-5-6-17(21-25(13)16)24-7-3-4-15(12-24)18(27)23-10-8-22(9-11-23)14(2)26/h5-6,15H,3-4,7-12H2,1-2H3 |
InChI Key |
MJOXFRLQFJGZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
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